molecular formula C6H9ClO2 B100816 1-Chloro-3-prop-2-ynoxypropan-2-ol CAS No. 18180-29-5

1-Chloro-3-prop-2-ynoxypropan-2-ol

Cat. No.: B100816
CAS No.: 18180-29-5
M. Wt: 148.59 g/mol
InChI Key: MMBMNIIFGNSOFO-UHFFFAOYSA-N
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Description

1-Chloro-3-prop-2-ynoxypropan-2-ol is an organic compound with a unique structure that includes a chloro group, a propynyloxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-(2-propynyloxy)-2-propanol typically involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-chloro-3-(2-propynyloxy)-2-propanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-prop-2-ynoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2-propynyloxy)-2-propanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-3-prop-2-ynoxypropan-2-ol can be compared with other similar compounds, such as:

    1-Chloro-2-propanol: Lacks the propynyloxy group, leading to different reactivity and applications.

    3-Chloro-1-propanol: Similar backbone but different positioning of the chloro group, affecting its chemical behavior.

    2-Propynyloxy-1-propanol: Contains the propynyloxy group but lacks the chloro group, resulting in distinct properties.

Properties

CAS No.

18180-29-5

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-chloro-3-prop-2-ynoxypropan-2-ol

InChI

InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2

InChI Key

MMBMNIIFGNSOFO-UHFFFAOYSA-N

SMILES

C#CCOCC(CCl)O

Canonical SMILES

C#CCOCC(CCl)O

18180-29-5

Synonyms

1-Chloro-3-(2-propynyloxy)-2-propanol

Origin of Product

United States

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